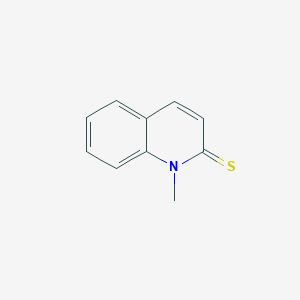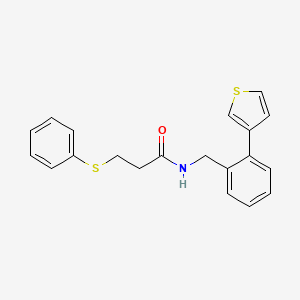
3-(Furan-2-yl)-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1-benzofuran-5-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring and a benzofuran ring, both of which are known for their significant roles in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-benzofuran-5-ol typically involves the formation of the benzofuran ring followed by the introduction of the furan moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with furan-2-carbaldehyde in the presence of a base like sodium hydroxide can yield the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as catalytic processes. The use of metal catalysts like palladium or copper can facilitate the coupling reactions necessary to form the benzofuran and furan rings. Additionally, continuous flow reactors can be employed to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-1-benzofuran-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted benzofuran and furan derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-1-benzofuran-5-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The aromatic rings can participate in π-π interactions with proteins and nucleic acids, influencing their function. Additionally, the compound can modulate enzymatic activity by acting as an inhibitor or activator, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)benzofuran: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-(Thiophen-2-yl)-1-benzofuran-5-ol: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and interactions with biological targets.
3-(Pyridin-2-yl)-1-benzofuran-5-ol: Features a pyridine ring, which can enhance its solubility and binding affinity to certain proteins.
Uniqueness
The presence of both furan and benzofuran rings, along with the hydroxyl group, makes 3-(Furan-2-yl)-1-benzofuran-5-ol unique in its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with multiple biological targets highlights its versatility and importance in scientific research.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-8-3-4-12-9(6-8)10(7-15-12)11-2-1-5-14-11/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAFQANBWSUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=COC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Tert-butyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2846300.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-nitropyridine](/img/structure/B2846301.png)
![2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2846304.png)


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2846308.png)






![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)

